3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound belonging to the quinazoline family. It is characterized by a tetrahydroquinazoline structure with an ethyl group and an imino functional group at specific positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The compound can be synthesized through various methods, primarily involving the reaction of 2-amino-benzylamine with different carbonyl compounds. Its chemical structure can be represented by the molecular formula and it has a CAS number of 126456-06-2.
3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is classified as an imino derivative of tetrahydroquinazoline. Its classification within the broader category of quinazolines highlights its structural and functional significance in organic chemistry and pharmacology.
Several synthetic routes have been reported for the preparation of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one. A notable method involves the condensation of 2-amino-benzylamine with 2,3-butanedione monoxime in the presence of acetic acid. This reaction typically occurs under controlled temperature conditions to facilitate cyclization and yield the desired product .
The synthesis often employs solvents such as ethanol and requires precise temperature control to ensure optimal yields. For example, one synthesis protocol describes adding a solution of 2-amino-benzylamine dropwise to a solution of 2,3-butanedione monoxime at low temperatures (around -5°C), followed by gradual warming and stirring . The final product is usually purified through recrystallization techniques.
The molecular structure of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one features a fused ring system typical of tetrahydroquinazolines. The imino group contributes to the compound's reactivity and potential biological activity.
Key structural data include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds.
3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical transformations that are characteristic of imino compounds. These include nucleophilic additions and cyclization reactions that can lead to more complex heterocycles.
For instance, reactions with acid anhydrides can yield derivatives such as 1,4-dihydroquinazolinones. Additionally, the compound may participate in condensation reactions with aldehydes or ketones to form new imines or hydrazones.
The mechanism of action for compounds like 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one typically involves interactions at the molecular level with biological targets such as enzymes or receptors. The imino group may facilitate hydrogen bonding or coordination with metal ions in biological systems.
Studies have shown that related quinazoline derivatives exhibit significant biological activities against various cancer cell lines and microbial strains . The exact mechanism often requires further investigation through biochemical assays to elucidate specific pathways affected by these compounds.
The physical properties of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one include:
Chemically, this compound is stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its reactivity profile suggests potential applications in organic synthesis and medicinal chemistry.
3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one has several promising applications:
The quinazolinone timeline began in 1869 when German chemist Peter Griess synthesized the first quinazoline derivative—2-cyano-3,4-dihydro-4-oxoquinazoline—through the reaction of cyanogens with anthranilic acid. Initially named "bicyanoamido benzoyl," this compound's structure remained enigmatic until systematic characterization in 1885. The unsubstituted quinazoline scaffold was first obtained by Bischler and Lang through decarboxylation of a 2-carboxy derivative, with Gabriel devising a more efficient synthesis in 1903. Widdege subsequently proposed the name "quinazoline," reflecting its benzopyrimidine nature, though alternative designations like phenmiazine, benzyleneamidine, and 5,6-benzopyrimidine persisted historically .
The therapeutic significance of quinazolinones emerged gradually throughout the 20th century. Early investigations focused on their chemical reactivity, revealing remarkable stability in cold dilute acids and alkalis but decomposition upon boiling. Oxidation studies demonstrated that quinazoline treatment with hydrogen peroxide yielded 3,4-dihydro-4-oxoquinazoline, while catalytic hydrogenation produced 3,4-dihydroquinazoline. These fundamental reactions established the foundation for medicinal exploitation. By mid-century, researchers recognized that quinazolinones' biological potential stemmed from their structural similarity to purine and pyrimidine bases, enabling interactions with biological targets through hydrogen bonding and π-stacking. This insight catalyzed systematic exploration of their pharmacological activities, culminating in numerous clinically valuable derivatives .
Table 1: Historical Milestones in Quinazolinone Chemistry
Year | Scientist | Contribution | Significance |
---|---|---|---|
1869 | Peter Griess | First synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline | Established the quinazoline core structure |
1903 | Gabriel | Improved quinazoline synthesis | Enabled reliable production of unsubstituted quinazoline |
1957 | Williamson | Comprehensive review of quinazoline chemistry | Systematized chemical knowledge for drug development |
1963 | Armarego | Updated quinazoline reactivity studies | Elucidated nucleophilic/electrophilic substitution patterns |
Late 20th c. | Various | Discovery of diverse biological activities | Validated therapeutic potential across disease areas |
Tetrahydroquinazolinones exhibit significant structural diversity based on saturation patterns and functional group substitutions. The core scaffold classifications include:
Positional Isomerism: Quinazolinones exist as three distinct isomers depending on carbonyl placement: 2(1H)-quinazolinones, 4(3H)-quinazolinones, and 2,4(1H,3H)-quinazolinediones. Among these, 4(3H)-quinazolinones predominate in natural products and synthetic pathways, typically derived from anthranilate precursors like anthranilic acid, anthranilamide, or isatoic anhydride. In contrast, 2(1H)-quinazolinones predominantly form from anthranilonitrile or benzamides with nitriles .
Substitution Patterns: Based on ring substitutions, these compounds are categorized as:
The compound 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one belongs specifically to the 2,3-disubstituted-4(3H)-quinazolinone category, featuring a reduced pyrimidine ring system. Its defining characteristics include an imino group at position 4 (instead of the typical carbonyl) and an ethyl substituent at the N3 position. This molecular architecture significantly alters electronic distribution compared to conventional 4-oxo derivatives. The imino group introduces an additional hydrogen bond donor site, while the ethyl group enhances lipophilicity—both properties critically influence bioactivity and pharmacokinetic parameters [3] .
Table 2: Structural Classification of Quinazolinone Derivatives
Classification Basis | Types | Key Features | Representative Derivatives |
---|---|---|---|
Ring Saturation | Fully aromatic quinazolines | Planar structure, extensive conjugation | Quinazoline itself |
Dihydroquinazolines | Partial reduction at 3,4-position | 3,4-Dihydro-4-oxoquinazoline | |
Tetrahydroquinazolines | Fully reduced pyrimidine ring | 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one | |
Functional Groups | 4-Oxo derivatives | Keto group at C4 | Most natural products and drugs |
4-Imino derivatives | Imino group (=NH) at C4 | 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one | |
2,4-Dioxo derivatives | Dicarbonyl configuration | 1,2,3,4-Tetrahydro-2,4-dioxoquinazoline |
Synthetic access to 3-substituted-4-iminoquinazolinones typically employs Niementowski's synthesis, where 3-substituted anthranilic acid reacts with formamide at 125-130°C to yield 3,4-dihydro-4-oxoquinazoline precursors. Alternatively, Grimmel, Guinther, and Morgan's method involves heating o-aminobenzoic acids with amines and phosphorus trichloride in toluene to produce 2,3-disubstituted derivatives. For 4-imino variants like our target compound, reductive amination or direct imination of 4-oxo precursors represents feasible routes. Modern solvent-less mechanochemical approaches have also gained traction, mirroring green chemistry principles applied to analogous heterocyclic systems [7].
The strategic selection of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one (CAS No: 477887-43-7) as a drug discovery scaffold integrates multiple molecular design principles:
Bioisosteric Advantage: The 4-imino group (=NH) serves as a versatile bioisostere for the traditional 4-carbonyl group. This substitution converts a hydrogen bond acceptor into a donor-acceptor pair, potentially enhancing target binding complementarity. The imino functionality mimics the guanidinium group in arginine-rich peptide epitopes or the exocyclic amino group in purine nucleobases, enabling interactions with biological targets that conventional quinazolinones cannot achieve [3] [8].
Optimized Physicochemical Profile: Molecular weight (189.22 g/mol) and lipophilicity (calculated LogP ≈ 1.8) of this derivative align with Lipinski's criteria for drug-likeness. The ethyl substituent at N3 balances hydrophobicity without excessive molecular bulk, potentially enhancing membrane permeability compared to smaller (methyl) or larger (benzyl) analogs. This modification addresses the common drawback of poor bioavailability associated with polar quinazolinone scaffolds [1] .
Synthetic Versatility: The structure contains multiple sites for chemical modification, including the imino nitrogen, C6/C7 positions of the benzene ring, and the N3 ethyl group. This allows comprehensive structure-activity relationship (SAR) exploration. Chemoselective reactions can be performed at these positions without scaffold degradation, as evidenced by its stable MDL number (MFCD02082234) in chemical databases [1].
Therapeutic Relevance: Recent patent literature underscores the therapeutic value of structurally similar ethyl-substituted quinazolinones. For example, (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide—featuring an ethyl group at the pyrrolidine 3-position—has advanced as a clinical candidate for rheumatoid arthritis and autoimmune disorders. This demonstrates that the ethyl substituent enhances bioactivity rather than serving as a inert moiety [2] [5].
Table 3: Molecular Properties of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
Property | Value | Significance in Drug Design |
---|---|---|
CAS Number | 477887-43-7 | Unique identifier for regulatory and sourcing purposes |
Molecular Formula | C₁₀H₁₁N₃O | Balanced carbon/nitrogen ratio for metabolic stability |
Molecular Weight | 189.22 g/mol | Below 500 Da, favorable for oral bioavailability |
SMILES Notation | O=C(N1CC)NC2=C(C=CC=C2)C1=N | Precise representation of atomic connectivity |
Hydrogen Bond Donors | 2 (imino NH and lactam NH) | Enhanced target binding capacity |
Hydrogen Bond Acceptors | 3 (two ring nitrogens and carbonyl oxygen) | Balanced polarity for solubility/permeability |
Lipophilicity (Calculated LogP) | ~1.8 | Optimal range for cell membrane penetration |
Structural Flexibility | Two rotatable bonds (N-ethyl group) | Conformational adaptability to biological targets |
The compound's commercial availability as a research chemical (though currently out of stock) with documented cold-chain transportation requirements indicates its application in biological testing. Furthermore, its classification under specific storage conditions (-20°C) suggests stability considerations for handling, consistent with the hydrolytic sensitivity observed in certain quinazolinone derivatives [1]. The ongoing patent activity around structurally complex molecules containing the 3-ethyl-4-iminoquinazolinone subunit—particularly for autoimmune and inflammatory conditions—validates its therapeutic relevance and justifies further investigation of this scaffold [2] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3